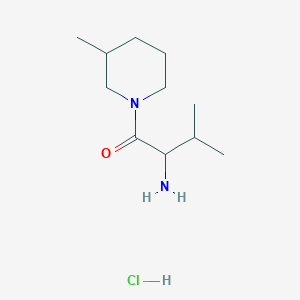

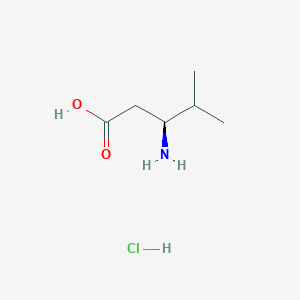

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride

Overview

Description

This would typically include the compound’s systematic name, common name, and any relevant identifiers such as its CAS number or PubChem ID.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional shape.Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Carbon Dioxide Solubility Studies

Research involving novel tertiary amines, such as 1-(2-Hydroxyethyl)-piperidine (1-(2-HE)PP), has been conducted to investigate the solubility of carbon dioxide (CO2) in these compounds. This is crucial in understanding the interaction of these amines with CO2, which has significant implications in carbon capture and environmental studies. Liu et al. (2019) focused on seven such amines, including 1-(2-HE)PP, analyzing their CO2 solubility across various temperatures and pressures. This research aids in the development of new models to predict CO2 equilibrium solubility in novel amine solutions, a critical aspect of carbon capture technologies (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).

HIV-1 Treatment

The compound has relevance in the field of HIV-1 treatment. Studies on the structure-activity relationship of derivatives like 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes, which are CCR5 antagonists, have led to the synthesis of potent compounds for this purpose. This research is vital for understanding the pharmacophore model of CCR5 antagonists, contributing significantly to the development of anti-HIV-1 agents (Finke et al., 2001).

Chemoenzymatic Synthesis

In the field of organic chemistry, the compound's derivatives have been explored for chemoenzymatic synthesis. For instance, research on the enantioselectivities of lipase-catalyzed reactions with methyl esters of 2-piperidylacetic acid derivatives, including N-acetylated 2-piperidylacetic acid methyl ester, has been conducted. These studies are significant in understanding the enantioselectivity and potential applications in asymmetric synthesis and pharmaceuticals (Liljeblad, Kavenius, Tähtinen, & Kanerva, 2007).

Biofuel Research

Moreover, research into pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are derivatives of the compound, has been explored in biofuel applications. These isomers, derived from microbial fermentations, have potential as sustainable biofuels. Metabolic engineering in microorganisms for the production of these isomers is an emerging field of study, reflecting the growing interest in alternative, sustainable energy sources (Cann & Liao, 2009).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity or flammability.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.

properties

IUPAC Name |

2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-5-9(3)7-13;/h8-10H,4-7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYTVDIXHRXKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)